Annomontine
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Overview
Description
Annomontine is an alkaloid that is beta-carboline substituted at position C-1 by a 2-aminopyrimidin-4-yl moiety. An antiparasitic agent found in Annona montana and Annona foteida. It has a role as a metabolite and an antiparasitic agent. It is an alkaloid, a member of beta-carbolines and an aminopyrimidine. It derives from a beta-carboline and a pyrimidin-2-amine.
Scientific Research Applications
Anxiolytic-Like Effects
Annomontine, a pyrimidine-β-carboline alkaloid isolated from Annona purpurea, has demonstrated anxiolytic-like effects. In a study using mice, annomontine increased the time spent in open arms of an elevated plus-maze, indicative of reduced anxiety. These effects were blocked by flumazenil, suggesting mediation at the benzodiazepine binding site on the GABA(A) receptor (Rejón-Orantes et al., 2011).
Antileishmanial Activity
Annomontine exhibits antileishmanial activity. A study identified annomontine from Annona foetida and found it effective against Leishmania braziliensis. This research underscores annomontine's potential in treating leishmaniasis, a parasitic disease (Costa et al., 2006).
Anti-Cancer Activity
Annomontine has been studied for its anti-cancer properties. A comprehensive analysis using DFT and molecular docking studies showed that annomontine exhibits significant binding free energies with DNA Topoisomerase II-DNA complex, suggesting potential as an anti-cancer agent. In vitro assays revealed notable antitumor activity against human hepatocellular carcinoma cell line HepG2 (Costa et al., 2018).
Chemotaxonomic Significance
Annomontine's discovery and classification have provided important chemotaxonomic insights for the Annona genus. Its unique structure as a pyrimidine-β-carboline alkaloid adds to the botanical understanding of this plant family (Leboeuf et al., 1982).
Antifungal Activity
Research on Annona purpurea, which produces annomontine, highlighted its potential in controlling phytopathogens. The study observed variations in alkaloid content, including annomontine, and found a strong inhibitory effect against phytopathogenic fungi, particularly during the dry season (de-la-Cruz-Chacón et al., 2019).
Potential in COVID-19 Treatment
An in-silico study explored annomontine analogues against SARS-CoV-2. The designed annomontine derivatives showed increased binding affinity with COVID-19 targets compared to hydroxychloroquine, suggesting a potential role in treating COVID-19 (Waidha et al., 2021).
properties
CAS RN |
82504-00-5 |
---|---|
Product Name |
Annomontine |
Molecular Formula |
C15H11N5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-(9H-pyrido[3,4-b]indol-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H11N5/c16-15-18-8-6-12(20-15)14-13-10(5-7-17-14)9-3-1-2-4-11(9)19-13/h1-8,19H,(H2,16,18,20) |
InChI Key |
IUDMZJRPDRCJEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=NC(=NC=C4)N |
synonyms |
annomontine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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